Benzyl (6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
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Overview
Description
Benzyl (6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further linked to a brominated tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate typically involves the following steps:
Bromination: The starting material, 1,2,3,4-tetrahydronaphthalene, undergoes bromination to introduce a bromine atom at the 6-position.
Carbamate Formation: The brominated intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can be performed on the carbamate group to yield the corresponding amine.
Substitution: The bromine atom in the tetrahydronaphthalene ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under appropriate conditions.
Major Products:
Oxidation: Products include benzylic alcohols or ketones.
Reduction: The primary amine derivative is formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Benzyl carbamate: Lacks the brominated tetrahydronaphthalene ring.
6-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the benzyl carbamate moiety.
Naphthalene derivatives: Various substitutions on the naphthalene ring.
Uniqueness: Benzyl (6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is unique due to the combination of a brominated tetrahydronaphthalene ring with a benzyl carbamate group, offering distinct chemical reactivity and potential biological activity compared to its individual components or similar compounds.
Properties
Molecular Formula |
C18H18BrNO2 |
---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
benzyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C18H18BrNO2/c19-16-8-6-15-11-17(9-7-14(15)10-16)20-18(21)22-12-13-4-2-1-3-5-13/h1-6,8,10,17H,7,9,11-12H2,(H,20,21) |
InChI Key |
XNAVHJUKEXASBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1NC(=O)OCC3=CC=CC=C3)C=CC(=C2)Br |
Origin of Product |
United States |
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